REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][C:2]=1[CH3:8].[Li]CCCC.C(NCC)C.[CH3:19][N:20]([CH:22]=O)[CH3:21]>C1COCC1>[CH3:19][N:20]([CH3:22])[CH:21]=[CH:7][C:4]1[CH:5]=[CH:6][N:1]=[C:2]([CH3:8])[CH:3]=1
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Name
|
|
Quantity
|
11.05 g
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Type
|
reactant
|
Smiles
|
N1=C(C=C(C=C1)C)C
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
81.25 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
15.14 mL
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Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
15.5 mL
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Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-60 (± 10) °C
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Type
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CUSTOM
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Details
|
stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
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STIRRING
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Details
|
The dark red solution was stirred for a further 0.5 hour
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Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
|
producing an orange suspension
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Type
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STIRRING
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Details
|
The brown-red solution was stirred for 1 hour
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Duration
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1 h
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Type
|
CUSTOM
|
Details
|
then quenched with 50 ml 50% saturated aqueous ammonium chloride solution
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Type
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TEMPERATURE
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Details
|
Upon warming to ambient temperature
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with tert. butyl methyl ether (TBME) (3×100 ml)
|
Type
|
WASH
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Details
|
the combined organic phases were washed with 50 ml H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (45° C./450-20 mbar)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC1=CC(=NC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |